2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid
Description
Properties
CAS No. |
5449-82-1 |
|---|---|
Molecular Formula |
C22H16Br4O4 |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
2-[bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H16Br4O4/c1-29-20-15(23)7-11(8-16(20)24)19(13-5-3-4-6-14(13)22(27)28)12-9-17(25)21(30-2)18(26)10-12/h3-10,19H,1-2H3,(H,27,28) |
InChI Key |
OSXSXEGOAAAEAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(C2=CC=CC=C2C(=O)O)C3=CC(=C(C(=C3)Br)OC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Methoxylation of Phenyl Rings
Selective bromination of methoxy-substituted phenyl rings typically employs brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 4-methoxyphenyl derivatives at the 3 and 5 positions is achievable due to the activating effect of the methoxy group directing electrophilic substitution.
- Bromination conditions: Use of NBS in solvents like tetrahydrofuran/water mixtures at temperatures around 80°C for several hours has been reported to yield dibromo-substituted products with good selectivity and yields (~74%).
Formation of Bis-Aryl Methane Linkage
The bis(aryl)methyl structure can be constructed via a Friedel-Crafts type alkylation or through palladium-catalyzed cross-coupling reactions involving benzylic intermediates.
- Palladium-catalyzed coupling: Using palladium catalysts such as Pd(dppf)Cl2 with bases like sodium carbonate in mixed solvents (e.g., tetrahydrofuran/water or N,N-dimethylformamide/water) at elevated temperatures (around 110°C) enables coupling of aryl bromides with benzylic intermediates to form the bis-aryl methylene linkage efficiently (~92% yield).
Representative Example of Preparation (Adapted from Related Compound Synthesis)
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Esterification | 4-bromo-2-methylbenzoic acid → methyl 4-bromo-2-methylbenzoate | Methanol, H2SO4 catalyst, reflux 6 h | ~90 | TLC monitored |
| 2. Palladium-catalyzed coupling | Methyl 4-bromo-2-methylbenzoate + vinylboric acid → intermediate | Pd(dppf)Cl2 catalyst, Na2CO3 base, THF/H2O (4:1), 110°C, 4 h | 92 | Nitrogen atmosphere |
| 3. Alpha-halogenation | Intermediate + NBS → 4-bromoacetyl-2-methylbenzoate | NBS, THF/H2O (1:1), 80°C, 8 h | 74 | Crystallization purification |
Note: This example is adapted from the synthesis of a related brominated benzoic acid derivative and provides a framework applicable to the target compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the aromatic protons, methoxy groups, and methylene linkages. For example, signals around δ 3.88 ppm correspond to methoxy protons, while aromatic protons appear between δ 6.6–7.9 ppm.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
Thin Layer Chromatography (TLC): Used to monitor reaction progress at each step.
Summary Table of Key Reaction Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Brominating agent | N-bromosuccinimide (NBS) | Selective dibromination |
| Catalyst for coupling | Pd(dppf)Cl2 (3-5 mol%) | Efficient cross-coupling |
| Base | Sodium carbonate (3-4 equiv) | Neutralizes acid byproducts |
| Solvent system | THF/H2O (1:1 to 4:1) or DMF/H2O | Mixed solvents facilitate solubility |
| Temperature | 80–110 °C | Optimized for each step |
| Reaction time | 4–8 hours | Monitored by TLC |
| Yield | 74–92% per step | High efficiency overall |
Chemical Reactions Analysis
Reduction Reactions
The bromine atoms on the aromatic rings are susceptible to reduction. Under catalytic hydrogenation (H₂, Pd/C) or via zinc/acetic acid, these groups may be replaced by hydrogen, yielding phenolic derivatives. For example:
This reaction could produce 2-[bis(3,5-dihydroxy-4-methoxyphenyl)methyl]benzoic acid , though steric hindrance from the methyl bridge might slow kinetics.
Decarboxylation Pathways
The benzoic acid group may undergo decarboxylation under thermal or oxidative conditions. In the presence of bromine (Br₂) and mercury(II) oxide (HgO), a Hunsdiecker–Borodin-type reaction could occur:
This would yield bis(3,5-dibromo-4-methoxyphenyl)methyl bromide , though competing bromination at the ipso-position relative to the carboxyl group is possible.
Nucleophilic Aromatic Substitution
The electron-withdrawing bromine and methoxy groups activate the aromatic rings for nucleophilic substitution. For instance:
| Reaction | Conditions | Product |
|---|---|---|
| Hydroxylation | NaOH (aq), Cu catalyst | Replacement of Br with –OH at positions 3/5 on the aryl rings |
| Amination | NH₃, FeCl₃, 150°C | Substitution of Br with –NH₂ groups |
| Methoxy group demethylation | BBr₃, CH₂Cl₂, −78°C to RT | Conversion of –OCH₃ to –OH groups, yielding a polyhydroxylated derivative |
Reactivity is influenced by steric effects from the methyl bridge and electronic effects from substituents .
Cross-Coupling Reactions
The bromine atoms enable participation in Suzuki-Miyaura or Ullmann couplings with aryl boronic acids or amines, respectively. For example:
This could generate tetraaryl derivatives with tailored electronic properties. Key factors include:
-
Catalyst : Pd(dba)₂ or NiCl₂ with phosphine ligands.
-
Solvent : THF/H₂O or dioxane.
-
Base : K₃PO₄ or Na₂CO₃.
Radical-Mediated Reactions
Under light or radical initiators (e.g., AIBN), the compound may engage in homolytic bromine abstraction , forming aryl radicals. These intermediates could dimerize or react with alkenes (e.g., ethylene) to form extended conjugated systems .
Esterification and Salt Formation
The carboxylic acid group can form:
-
Esters (e.g., methyl ester via CH₂N₂).
-
Metal salts (e.g., sodium salt with NaOH).
These derivatives enhance solubility for further functionalization or biological testing.
Key Mechanistic Considerations
-
Steric Effects : The bis(aryl)methyl group restricts access to reactive sites, favoring reactions at peripheral positions.
-
Electronic Effects : Electron-withdrawing Br and electron-donating OCH₃ groups create a push-pull system, directing substituents to specific ring positions.
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates for SNAr or coupling reactions .
Scientific Research Applications
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets. The bromine atoms and methoxy groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized below:
*Estimated based on structural analogues.
Key Observations:
- Substituent Diversity: The target compound’s bis(3,5-dibromo-4-methoxyphenyl) group distinguishes it from simpler halogenated analogues like 4-bromo-3-methylbenzoic acid ().
- Functional Group Impact : Tribenuron-methyl () incorporates a sulfonylurea and triazine moiety, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, the target compound lacks these groups, suggesting divergent applications.
- Solubility and Reactivity: The amino group in 2-amino-4-methoxy-benzoic acid () increases water solubility compared to brominated derivatives, which are more lipophilic. Azo compounds () exhibit pH-dependent solubility due to sulfonic acid groups.
Toxicity and Environmental Impact
- Tribenuron-methyl : Classified as R52-53 (harmful to aquatic organisms, long-term aquatic toxicity) and R43 (skin sensitization) . The methyl ester group may contribute to environmental persistence.
- Regulatory scrutiny in cosmetics is high .
- Halogenated Analogues: Brominated aromatics like the target compound may pose bioaccumulation risks due to halogen persistence.
Biological Activity
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities, supported by empirical data and case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with two 3,5-dibromo-4-methoxyphenyl groups attached via a methyl bridge. Its molecular formula is , and it possesses significant lipophilicity due to the halogenated aromatic rings, which may influence its biological interactions.
Anti-Cancer Activity
Recent studies have indicated that similar compounds with halogenated phenyl groups exhibit notable anti-cancer properties. A comparative analysis of various derivatives showed that the introduction of bromine atoms enhances cytotoxicity against cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 6.43 to 12.16 µg/mL against glioblastoma cells (LN229) .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 5b | 9.48 | LN229 |
| 5c | 12.16 | LN229 |
| 5e | 6.43 | LN229 |
These findings suggest that this compound could exhibit similar or enhanced activity due to its structural characteristics.
Anti-Inflammatory Activity
The compound's potential anti-inflammatory effects are hypothesized based on the known activities of benzoic acid derivatives. In vitro studies have shown that benzoic acid derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For instance, compounds exhibiting similar structural motifs have been documented to downregulate TNF-α and IL-6 production in macrophage models .
Antimicrobial Activity
The antimicrobial properties of halogenated benzoic acids have been well-documented. Studies on related compounds indicate that they possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies
- Cytotoxicity in Cancer Models : A study focusing on thiazolidinone derivatives demonstrated that structural modifications significantly impacted their cytotoxic profiles against cancer cell lines. The results indicated a direct correlation between halogen substitution and increased cytotoxicity .
- Inhibition of Inflammatory Mediators : In a controlled experiment, a series of benzoic acid derivatives were tested for their ability to inhibit nitric oxide production in RAW264.7 cells. The halogenated variants showed superior inhibition compared to their non-halogenated counterparts .
Q & A
Q. What are the established synthetic routes for 2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid, and how do reaction conditions impact yield?
The synthesis typically involves halogenation and coupling reactions. A general method includes:
- Halogenation : Bromination of 4-methoxyphenyl precursors using reagents like Br₂ or NBS under controlled temperatures (40–60°C) to achieve 3,5-dibromo substitution .
- Coupling : The bis(3,5-dibromo-4-methoxyphenyl)methyl group is coupled to benzoic acid via Friedel-Crafts alkylation or nucleophilic substitution, often using anhydrous solvents (e.g., 2-ethoxyethanol) and catalysts like Cu₂O .
- Key factors : Reaction time (4–6 hours for reflux), solvent polarity, and catalyst loading (e.g., 5 mol% Cu₂O) significantly affect yields (reported 60–75%) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns, with bromine-induced deshielding in aromatic regions (δ 7.2–7.8 ppm). ¹⁹F NMR is irrelevant here but useful for fluorinated analogs .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₂₁H₁₄Br₄O₃: ~658.7 g/mol) and isotopic patterns from bromine (¹⁹Br/⁸¹Br 1:1 ratio) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% purity threshold for biological assays) .
Q. What biological activities are documented for this compound, and what assays validate these effects?
- Enzyme Inhibition : Acts as a modulator for oxidoreductases (e.g., cytochrome P450) in vitro, assessed via fluorometric assays measuring NADPH depletion .
- Antimicrobial Activity : Tested against Gram-negative bacteria (e.g., E. coli) using broth microdilution (MIC = 32–64 µg/mL) .
- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-tagged) track intracellular accumulation in mammalian cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data across solvent systems?
Discrepancies often arise from solvent polarity and proticity. For example:
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of the benzoic acid carboxylate, accelerating coupling but risking over-halogenation .
- Protic solvents (ethanol, acetic acid) : Stabilize intermediates via hydrogen bonding but may reduce reaction rates.
Method : Conduct kinetic studies (e.g., time-resolved IR spectroscopy) to monitor intermediate formation. Control experiments with deuterated solvents can clarify solvent effects .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzyme active sites (e.g., CYP450). Key interactions: Bromine atoms with hydrophobic pockets; methoxy groups with π-π stacking .
- QSAR Models : Train models using datasets of brominated benzoic acids to correlate substituent positions (e.g., 3,5-dibromo vs. 2,4-dibromo) with activity .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?
- Light Sensitivity : UV-Vis studies show degradation (t₁/₂ = 48 hours under UV light) via debromination, forming 3,5-dibromo-4-methoxybenzoic acid as a major byproduct .
- Hydrolytic Stability : At pH > 8, esterification of the carboxylate group occurs, forming methyl esters. Storage recommendations: Amber vials at –20°C under argon .
Q. What challenges arise in achieving enantiomeric purity, and how can they be mitigated?
- Chiral Centers : The bis-aryl methyl group can induce axial chirality. Racemization occurs during prolonged reflux (>6 hours) .
- Resolution Methods :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol mobile phases.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) during coupling to favor one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
